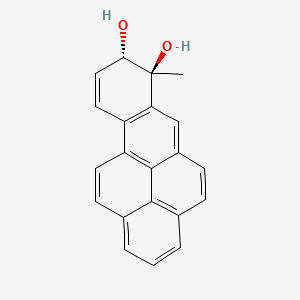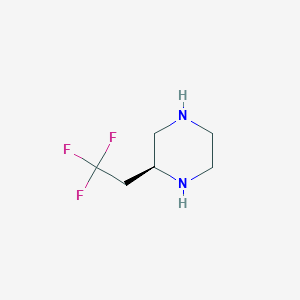
(S)-2-(2,2,2-Trifluoro-ethyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2,2,2-Trifluoroethyl)piperazine is a chiral compound that features a piperazine ring substituted with a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,2,2-Trifluoroethyl)piperazine typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (S)-2-(2,2,2-Trifluoroethyl)piperazine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,2,2-Trifluoroethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: N-oxides of (S)-2-(2,2,2-Trifluoroethyl)piperazine.
Reduction: Amine derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
(S)-2-(2,2,2-Trifluoroethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (S)-2-(2,2,2-Trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog with similar trifluoroethyl functionality.
2,2,2-Trifluoroethyltrifluoromethanesulfonate: Another fluorinated compound with different reactivity and applications.
tert-Butyl piperazine-1-carboxylate: A piperazine derivative with different substituents.
Uniqueness
(S)-2-(2,2,2-Trifluoroethyl)piperazine is unique due to its chiral nature and the presence of both a piperazine ring and a trifluoroethyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H11F3N2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
(2S)-2-(2,2,2-trifluoroethyl)piperazine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)3-5-4-10-1-2-11-5/h5,10-11H,1-4H2/t5-/m0/s1 |
InChI Key |
FAXXAILEMUPCBP-YFKPBYRVSA-N |
Isomeric SMILES |
C1CN[C@H](CN1)CC(F)(F)F |
Canonical SMILES |
C1CNC(CN1)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




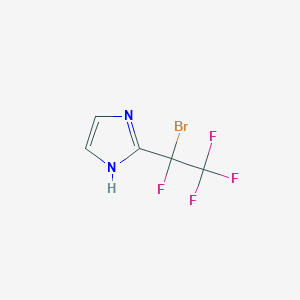

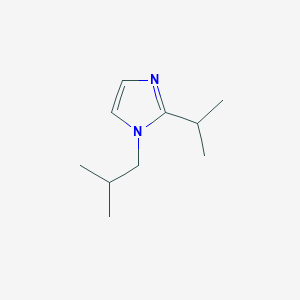

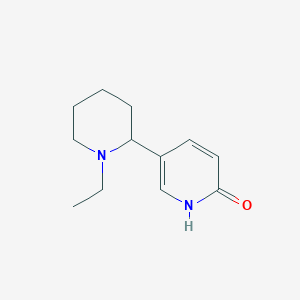
![6-Iodo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12821101.png)
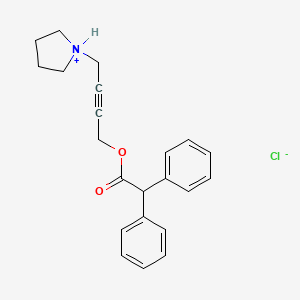
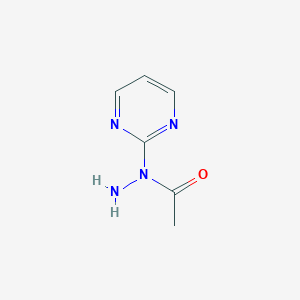
![(3S,8R,9S,10R,13S,14S,16S,17R)-10,13-Dimethyl-16-morpholino-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12821135.png)
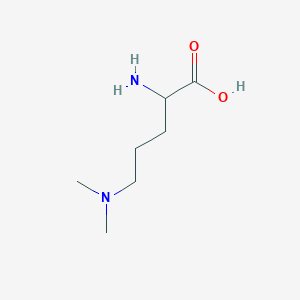
![(5R)-1-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one](/img/structure/B12821151.png)
